molecular formula C7H15BrO B1281122 1-Bromo-3-(tert-butoxy)propane CAS No. 30418-76-9

1-Bromo-3-(tert-butoxy)propane

Cat. No. B1281122
CAS RN: 30418-76-9
M. Wt: 195.1 g/mol
InChI Key: ZEABOJSSUMGQAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogenated intermediates in organic synthesis . Another paper describes an improved synthesis method for 1-bromo-3-buten-2-one, which involves a sequence of reactions starting from 2-ethyl-2-methyl-1,3-dioxolane, indicating the versatility of brominated compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as indicated by the study of propane 3-bromo-1-(triphenyl phosphonium) bromide and its tribromide counterpart. These compounds were characterized by various spectroscopic methods and single-crystal X-ray analysis, highlighting the importance of structural analysis in understanding the properties of brominated organic molecules .

Chemical Reactions Analysis

Brominated compounds participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions, demonstrating the reactivity of brominated dienes . Additionally, the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles is explored, providing a pathway to functionalized vinylsilanes and furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds and their mixtures are studied in several papers. For example, the ozone formation potential of 1-bromo-propane is investigated, showing that brominated compounds can have complex environmental chemistry . The acoustic, volumetric, transport, and spectral studies of binary mixtures of 1-tert-butoxy-2-propanol with alcohols at different temperatures provide insights into the molecular interactions and physical properties of such mixtures . Additionally, the excess molar volumes of binary and ternary mixtures containing water and various diols with 1-n-butyl-3-methylimidazolium bromide are reported, which are relevant to understanding the solution behavior of brominated compounds .

Scientific Research Applications

Spectroscopic Characterization

  • Molecular Spectroscopy : 1-Bromo-3-(tert-butoxy)propane derivatives, such as 3-tert-butoxy-propane-1,2-diol and related ethers, have been characterized using molecular spectroscopy techniques including MS, NMR, IR, and Raman. These derivatives are primary products in glycerol etherification reactions and are significant as oxygen additives in diesel fuel. Computational DFT studies also support the vibrational spectroscopy analysis and isomer ratio of these compounds (Jamróz et al., 2007).

Chemical Synthesis and Reactions

  • Synthesis of Halogenated Compounds : Research has explored the synthesis of various halogenated compounds, such as 3,3,3-trichloro-1,2-epoxypropane, from derivatives of 1-Bromo-3-(tert-butoxy)propane (Reeve & Fine, 1963).
  • Polymorphism Studies : The polymorphism of related compounds like 2-bromo-2-methyl-propane has been investigated, revealing insights into the structure of low-temperature phases and intermolecular interactions, which are pertinent to understanding the properties of 1-Bromo-3-(tert-butoxy)propane and its analogs (Négrier et al., 2010).

Environmental Impact

  • Ozone Formation Potential : Studies on 1-Bromo-propane, closely related to 1-Bromo-3-(tert-butoxy)propane, indicate unusual smog formation chemistry due to the presence of bromine. This research is crucial in understanding the environmental impact of such compounds (Whitten et al., 2003).

Applications in Organic Synthesis

  • Multi-Coupling Reagent : Derivatives like 3-bromo-2-(tert-butylsulfonyl)-1-propene, related to 1-Bromo-3-(tert-butoxy)propane, serve as multi-coupling reagents in organic synthesis. They react with various electrophiles to yield functionally diverse sulfones, illustrating the compound's versatility in synthetic chemistry (Auvray et al., 1985).

Crystallographic Analysis

  • Crystal Structure Studies : The crystal structure and characterization of certain bromo-propane derivatives provide insights into the structural properties of compounds like 1-Bromo-3-(tert-butoxy)propane. These studies include Hirshfeld surface analysis and DFT calculations (Nokhbeh et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromopropane, indicates that it is highly flammable and causes skin and eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer and may damage fertility or the unborn child. It may cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure if inhaled .

properties

IUPAC Name

2-(3-bromopropoxy)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEABOJSSUMGQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507636
Record name 1-Bromo-3-tert-butoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(tert-butoxy)propane

CAS RN

30418-76-9
Record name 1-Bromo-3-tert-butoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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